Fmoc-L-cysteic acid disodium salt
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Overview
Description
Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mildly basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected amino acid is then sulfonated using a sulfonating agent like chlorosulfonic acid. The final product is isolated as a sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can remove the Fmoc group, yielding the free amino acid.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group.
Major Products
Oxidation: Sulfonic acids.
Reduction: Free amino acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Facilitates the study of protein-protein interactions by enabling the synthesis of peptides and small proteins.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It is removed by treatment with a base such as piperidine, revealing the free amino group for further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolylpropanoate): Similar structure but with a different substituent on the propanoate group.
(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid: Contains a boronic acid group instead of a sulfonate group.
Uniqueness
Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate is unique due to its sulfonate group, which imparts specific chemical properties such as increased solubility in water and the ability to participate in unique substitution reactions. This makes it particularly useful in peptide synthesis and other applications where solubility and reactivity are important .
Properties
IUPAC Name |
disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJDMFNWKCNZAT-SQKCAUCHSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NNa2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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